molecular formula C25H42N7O18P3S B1251137 4-Hydroxybutyryl-CoA

4-Hydroxybutyryl-CoA

Cat. No. B1251137
M. Wt: 853.6 g/mol
InChI Key: BAMBWCGEVIAQBF-CITAKDKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxybutyryl-CoA is an acyl-CoA resulting from the formal condensation of the thiol group of coenzyme A with the carboxy group of 4-hydroxybutyric acid. It derives from a 4-hydroxybutyric acid. It is a conjugate acid of a 4-hydroxybutyryl-CoA(4-).

Scientific Research Applications

Enzymatic Functions and Radical Formation

4-Hydroxybutyryl-CoA plays a critical role in enzymatic reactions. The substrate-induced radical formation in 4-Hydroxybutyryl Coenzyme A Dehydratase (4HBD) from Clostridium aminobutyricum has been studied for its unique chemistry involving electron transfer and radical dehydration processes (Zhang et al., 2014).

Bioplastic Production and Biofuel Synthesis

4-Hydroxybutyryl-CoA is integral to the synthesis of bioplastics and biofuels. Studies have shown its involvement in the microbial synthesis of elastomeric biodegradable poly(3-hydroxybutyrate-co-4-hydroxybutyrate) thermoplastics (Huong et al., 2017). Additionally, the enzyme 3-Hydroxybutyryl-CoA dehydrogenase has been explored for its role in n-butanol biosynthesis, a potential biofuel (Kim et al., 2014).

CO2 Fixation in Archaea

4-Hydroxybutyryl-CoA is a key intermediate in the 3-hydroxypropionate/4-hydroxybutyrate carbon fixation cycle in certain archaea, demonstrating its importance in autotrophic carbon fixation processes (Loder et al., 2016).

Synthetic Biology and Metabolic Engineering

The compound has been central in the field of synthetic biology and metabolic engineering, particularly in the production of biopolymers and chiral building blocks for pharmaceuticals (Gulevich et al., 2017).

Structural Biology and Protein Engineering

Structural biology studies have focused on enzymes that utilize 4-Hydroxybutyryl-CoA, providing insights into their catalytic mechanisms and potential for protein engineering to enhance efficiency in biosynthetic pathways (Kim et al., 2017).

properties

Molecular Formula

C25H42N7O18P3S

Molecular Weight

853.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-hydroxybutanethioate

InChI

InChI=1S/C25H42N7O18P3S/c1-25(2,20(37)23(38)28-6-5-15(34)27-7-9-54-16(35)4-3-8-33)11-47-53(44,45)50-52(42,43)46-10-14-19(49-51(39,40)41)18(36)24(48-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,33,36-37H,3-11H2,1-2H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1

InChI Key

BAMBWCGEVIAQBF-CITAKDKDSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCO)O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCO)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCO)O

synonyms

4-hydroxybutyryl-CoA
4-hydroxybutyryl-coenzyme A
coenzyme A, 4-hydroxybutyryl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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